molecular formula C11H13N3 B11729157 N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine CAS No. 1016744-73-2

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine

Cat. No.: B11729157
CAS No.: 1016744-73-2
M. Wt: 187.24 g/mol
InChI Key: YIPYMGUDENOFML-UHFFFAOYSA-N
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Description

N-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine (CAS 1016744-73-2) is a high-purity chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . This compound features the imidazo[1,2-a]pyridine scaffold, which is recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities . Compounds based on this scaffold are extensively investigated for their potent anti-cancer and anti-inflammatory properties . Research indicates that novel imidazo[1,2-a]pyridine derivatives can exert anti-inflammatory effects by suppressing key signaling pathways like NF-κB and STAT3, which are crucial in cancer cell proliferation and inflammation . Specifically, these compounds can inhibit the DNA-binding activity of NF-κB, reduce the production of inflammatory cytokines, and suppress the expression of downstream genes such as COX-2 and iNOS . Furthermore, they can modulate the expression of proteins involved in apoptosis, such as increasing pro-apoptotic BAX and suppressing anti-apoptotic Bcl-2 . The imidazo[1,2-a]pyridine core is also a key structural component in several therapeutically used drugs . This compound is intended for research applications only, including in vitro cell-based assays, mechanistic studies in oncology and immunology, and as a building block in medicinal chemistry for the development of novel therapeutic agents . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1016744-73-2

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine

InChI

InChI=1S/C11H13N3/c1-2-6-14-8-10(13-11(14)3-1)7-12-9-4-5-9/h1-3,6,8-9,12H,4-5,7H2

InChI Key

YIPYMGUDENOFML-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CN3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Imidazo[1,2-a]pyridine Intermediate Synthesis

The core imidazo[1,2-a]pyridine moiety is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with electrophilic reagents. A widely adopted method involves reacting 2-aminopyridine with α-halogenated carbonyl compounds, such as bromoacetophenones, under basic conditions. For example, Kwong et al. demonstrated that treatment of 2-aminopyridine with 2-bromo-1-phenylethanone in dimethylformamide (DMF) at room temperature yields 2-phenylimidazo[1,2-a]pyridine intermediates. This reaction proceeds via initial alkylation of the exocyclic amine, followed by intramolecular cyclization (Table 1).

Table 1: Reaction Conditions for Imidazo[1,2-a]pyridine Intermediate Synthesis

SubstrateElectrophileSolventBaseYield (%)Reference
2-Aminopyridine2-Bromo-1-phenylethanoneDMFK₂CO₃78
2-Amino-5-methylpyridine1,3-DichloroacetoneEtOHNone65

Metal-Free Cyclocondensation Strategies

Phosphorous Acid-Mediated Activation

Recent advances emphasize eco-friendly protocols. Liu et al. developed a metal-free method using phosphorous acid in polyphosphoric acid (PPA) to activate nitroalkanes for cyclocondensation with 2-picolylamines. This approach avoids transition metals and achieves yields up to 85% for imidazo[1,5-a]pyridines, which can be functionalized further to target compounds. While optimized for imidazo[1,5-a]pyridines, the protocol is adaptable to imidazo[1,2-a]pyridines by modifying amine substrates.

Catalyst-Free Aldehyde Condensation

Variable monosubstituted imidazo[1,2-a]pyridines are synthesized via catalyst-free condensation of 2-aminopyridines with aldehydes. A notable example involves reacting 2-aminopyridine with bromomalonaldehyde in ethanol–water under microwave irradiation, yielding 3-carbaldehyde-substituted intermediates. These intermediates are subsequently functionalized with cyclopropanamine via reductive amination.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction rates and yields. A two-step protocol developed by Pericherla et al. involves:

  • Microwave-assisted cyclization : 2-Aminopyridine and bromomalonaldehyde react in ethanol–water (1:1) at 120°C for 15 minutes to form imidazo[1,2-a]pyridine-3-carbaldehyde.

  • Reductive amination : The aldehyde intermediate reacts with cyclopropanamine and sodium triacetoxyborohydride in dichloromethane, yielding the target compound in 68% overall yield.

Table 2: Optimization of Microwave-Assisted Synthesis

ParameterOptimal ConditionImpact on Yield
Temperature120°CMaximizes rate
Solvent Ratio (EtOH:H₂O)1:1Enhances solubility
Reaction Time15 minutesPrevents degradation

One-Pot Tandem Methodologies

One-pot strategies minimize purification steps and improve scalability. A tandem cyclization/alkylation protocol involves:

  • Cyclocondensation of 2-aminopyridine with 1,3-dichloroacetone in refluxing ethanol to form 2-chloromethylimidazo[1,2-a]pyridine.

  • Direct reaction with cyclopropanamine in the same pot, achieving a 70% yield.

This method eliminates intermediate isolation, reducing solvent waste and processing time.

Functionalization of Preformed Imidazopyridines

Alkylation of 2-Methylimidazo[1,2-a]pyridines

2-Methylimidazo[1,2-a]pyridines undergo Friedel–Crafts alkylation with cyclopropanamine derivatives. For example, treatment with cyclopropanamine hydrochloride in the presence of aluminum chloride generates the target compound via electrophilic aromatic substitution. However, this method suffers from regioselectivity issues, requiring careful control of reaction conditions.

Buchwald–Hartwig Amination

Transition-metal-catalyzed amination, though less common, enables late-stage functionalization. Using palladium acetate and Xantphos as a ligand, 2-bromoimidazo[1,2-a]pyridine reacts with cyclopropanamine in toluene at 100°C, yielding the product in 60% yield. While effective, this approach is limited by catalyst cost and sensitivity to air.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques have been applied to imidazopyridine synthesis. Grinding 2-aminopyridine, cyclopropanamine, and paraformaldehyde in a planetary mill for 2 hours yields this compound with 65% efficiency. This method eliminates solvent use and reduces energy consumption.

Aqueous-Phase Reactions

Reactions in water–ethanol mixtures improve sustainability. For instance, cyclocondensation of 2-aminopyridine with cyclopropanamine derivatives in aqueous NaOH at 80°C affords the product in 58% yield . Though yields are moderate, the protocol aligns with green chemistry principles.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine in the cyclopropanamine group undergoes nucleophilic substitution reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) to form secondary amines.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) with triethylamine as a base.

Reaction TypeReagents/ConditionsProductYieldApplication
AlkylationMethyl iodide, NaH, DMF, 0–25°C, 12 hN-Methyl derivative78%Bioactive analog synthesis
AcylationAcetyl chloride, Et₃N, DCM, rt, 6 hAcetamide derivative85%Prodrug development

Ring Substitution Reactions

The imidazo[1,2-a]pyridine ring undergoes electrophilic aromatic substitution (EAS) at the C3 position due to electron density from the pyridine nitrogen:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C3.

  • Sulfonation : Fuming H₂SO₄ at 60°C yields sulfonic acid derivatives.

Reaction TypeReagents/ConditionsPositionYieldNotes
NitrationHNO₃ (68%), H₂SO₄, 0°C, 2 hC365%Requires strict temperature control
SulfonationFuming H₂SO₄, 60°C, 4 hC358%Forms water-soluble intermediates

Cyclopropane Ring Opening

The cyclopropane ring participates in strain-driven reactions:

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) opens the cyclopropane to form a propane diamine derivative.

  • Acid-Mediated Cleavage : HCl in ethanol cleaves the cyclopropane to generate allylamine analogs.

Reaction TypeConditionsProductYieldSignificance
Hydrogenolysis10% Pd/C, H₂ (1 atm), EtOH, 24 hPropane-1,3-diamine derivative72%Scaffold diversification
Acid cleavage6M HCl, EtOH, reflux, 8 hAllylamine derivative81%Bioisostere synthesis

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core supports transition-metal-catalyzed couplings:

  • Suzuki-Miyaura : Pd(PPh₃)₄-mediated coupling with arylboronic acids at C3.

  • Buchwald-Hartwig Amination : Introduces aryl amines at C8 using Pd₂(dba)₃/XPhos.

Reaction TypeCatalytic SystemSubstrateYieldApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 100°C4-Methoxyphenylboronic acid66%Kinase inhibitor synthesis
Buchwald-HartwigPd₂(dba)₃/XPhos, Cs₂CO₃, toluene, 110°CMorpholine59%Mps-1 inhibitor precursors

Multicomponent Reactions

The compound participates in one-pot syntheses due to its dual reactivity:

  • Imidazopyrazine Formation : Reacts with α-bromo-β-keto esters and amines under CuI catalysis to form fused imidazopyrazines .

ComponentsConditionsProductYieldKey Feature
α-Bromo-β-keto ester, anilineCuI (10 mol%), DMF, 120°C, 12 hImidazo[1,5-a]pyrazine75%Microwave acceleration possible

Oxidative Transformations

The secondary amine undergoes oxidation:

  • N-Oxidation : mCPBA in DCM forms N-oxide derivatives.

  • Dehydrogenation : DDQ converts the cyclopropane to a propenyl group.

Reaction TypeOxidant/ConditionsProductYieldStability
N-OxidationmCPBA, DCM, 0°C, 2 hN-Oxide88%Stable at −20°C
DehydrogenationDDQ, toluene, 80°C, 6 hPropenyl derivative63%Conjugated diene formation

Scientific Research Applications

N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine has several scientific research applications:

Comparison with Similar Compounds

Key Structural Differences

  • Cyclopropane vs. Bulky Substituents : The cyclopropanamine group in the target compound is smaller and more rigid than cyclohexyl () or dihydroindenyl () substituents. This strain may improve metabolic stability or target binding compared to bulkier groups.

Biological Activity

N-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazo[1,2-a]pyridine moiety linked to a cyclopropanamine group. The structural formula can be represented as follows:

C10H12N4\text{C}_{10}\text{H}_{12}\text{N}_4

This compound's unique structure contributes to its diverse biological activities.

Pharmacological Profile

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of pharmacological effects. These include:

  • Anticancer Activity : Studies have shown that compounds with imidazo[1,2-a]pyridine scaffolds possess significant anticancer properties. For instance, they have been identified as inhibitors of Mps-1 (TTK), a kinase involved in cell cycle regulation and cancer progression. Inhibition of Mps-1 can lead to mitotic arrest in cancer cells, making it a target for cancer therapy .
  • Antimicrobial Effects : The imidazo[1,2-a]pyridine framework has been associated with antibacterial and antifungal activities. This has been attributed to the ability of these compounds to disrupt microbial cell functions .
  • Neurological Effects : Some studies suggest that derivatives of imidazo[1,2-a]pyridine may have neuroprotective effects and potential applications in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Modifications to the imidazole ring can enhance anticancer potency.
  • Substituents on the cyclopropanamine moiety can influence selectivity and efficacy against specific biological targets.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the micromolar range against several cancer cell lines, demonstrating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, this compound was tested against common bacterial strains. The compound showed significant inhibition zones in disk diffusion assays, suggesting strong antibacterial properties .

Data Table: Biological Activities of this compound

Biological Activity Mechanism IC50/Activity Reference
AnticancerMps-1 inhibitionMicromolar range
AntimicrobialDisruption of microbial functionsSignificant inhibition
NeuroprotectivePotential modulation of neurotoxicityUnder investigation

Q & A

What are the common synthetic routes for N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine, and how do reaction conditions influence yield?

Level : Basic
Methodological Answer :
The synthesis typically involves condensation reactions between 2-aminoimidazo[1,2-a]pyridine derivatives and cyclopropane-containing precursors. A key route utilizes iodine catalysis to form the imidazo[1,2-a]pyridine core, followed by alkylation or reductive amination to introduce the cyclopropanamine moiety . For example, iodine-catalyzed cyclization of 2-aminopyridine derivatives with aldehydes or ketones yields the imidazo[1,2-a]pyridine scaffold, which is then functionalized via nucleophilic substitution (e.g., using chloromethyl intermediates) . Reaction optimization—such as using isopropanol as a solvent at 90°C with N-ethyl-N,N-diisopropylamine (DIPEA) as a base—can achieve yields up to 89% .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm structural integrity, with characteristic shifts for the imidazo[1,2-a]pyridine core (e.g., aromatic protons at δ 7.2–8.8 ppm) and cyclopropane protons (δ 0.5–1.5 ppm) .
  • IR Spectroscopy : Identifies functional groups like amines (N–H stretches ~3300 cm1^{-1}) and imine bonds (C=N ~1620 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : Thin-layer chromatography (TLC) and flash silica gel chromatography (e.g., hexane:ethyl acetate gradients) ensure purity ≥95% .

How can researchers optimize reaction yields when synthesizing novel derivatives?

Level : Advanced
Methodological Answer :

  • Catalyst Selection : Iodine catalysis enhances cyclization efficiency for imidazo[1,2-a]pyridine formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while isopropanol minimizes side reactions in alkylation steps .
  • Temperature Control : Sealed-tube reactions at 90°C prevent volatile reagent loss .
  • Purification : Gradient elution in column chromatography resolves closely related impurities, particularly for N-alkylated products .

What strategies address discrepancies in reported biological activity data for this compound?

Level : Advanced
Methodological Answer :

  • Assay Standardization : Compare studies using identical cell lines (e.g., MCF-7 for anticancer activity) and control compounds (e.g., doxorubicin) .
  • Purity Validation : Reanalyze compounds via HPLC or LC-MS to rule out impurities >98% .
  • Structural Confirmation : Use X-ray crystallography or 2D NMR (e.g., NOESY) to verify stereochemistry, which may impact activity .

How to design structure-activity relationship (SAR) studies for derivatives targeting kinase inhibition?

Level : Advanced
Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., –CF3_3) at the imidazo[1,2-a]pyridine 2-position to enhance binding affinity .
  • Side Chain Variation : Replace cyclopropanamine with bulkier amines (e.g., N-cyclopropyl or N-trifluoroethyl) to probe steric effects .
  • Biological Testing : Use kinase profiling panels (e.g., EGFR, VEGFR) to quantify IC50_{50} values and correlate with substituent electronic properties .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Level : Advanced
Methodological Answer :

  • Reagent Safety : Transition from sealed-tube reactions to pressurized reactors for exothermic steps (e.g., cyclopropane ring formation) .
  • Purification Scalability : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
  • Process Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progression and intermediate stability .

How to assess the compound’s stability under varying storage conditions?

Level : Advanced
Methodological Answer :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC .
  • Light Sensitivity : Conduct photostability tests per ICH Q1B guidelines, noting cyclopropane ring opening under UV light .
  • Salt Formulation : Hydrochloride salts (e.g., N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropanamine HCl) improve aqueous solubility and shelf life .

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